molecular formula C11H16N6 B1488599 1-(7-Ethyl-[1,2,4]triazolo[4,3-a]pyrimidin-5-yl)pyrrolidin-3-amine CAS No. 2097993-64-9

1-(7-Ethyl-[1,2,4]triazolo[4,3-a]pyrimidin-5-yl)pyrrolidin-3-amine

Cat. No. B1488599
M. Wt: 232.29 g/mol
InChI Key: QFCHFWKZAPFUGO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “1-(7-Ethyl-[1,2,4]triazolo[4,3-a]pyrimidin-5-yl)pyrrolidin-3-amine” belongs to the class of [1,2,4]triazolo[4,3-a]pyrimidines . These compounds are known for their wide range of biological activities, including antibacterial, antifungal, antiviral, antiparasitic, and anticancer properties .

Scientific Research Applications

Tuberculostatic Activity

Structural analogs of promising antituberculous agents, closely related to the triazolopyrimidine core, have been synthesized to evaluate their tuberculostatic activity. The studies explore how variations in the chemical structure affect their biological activity against tuberculosis, suggesting a potential application in developing new antituberculous drugs (Titova et al., 2019).

Antiviral Drug Synthesis

Compounds with the triazolopyrimidine structure have been used as intermediates in the synthesis of antiviral drugs. For instance, a process for synthesizing an intermediate product for the antiviral drug Triazid® in supercritical carbon dioxide has been developed, demonstrating the chemical's role in pharmaceutical manufacturing (Baklykov et al., 2019).

Heterocyclic Chemistry

Research into the synthesis of new pyrido[3′,2′:4,5]thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one derivatives illustrates the compound's relevance in developing heterocyclic compounds, which are crucial in the discovery of new therapeutic agents (Davoodnia et al., 2008).

Antihypertensive Agents

Research on 1,2,4-triazolopyrimidines has also included their potential as antihypertensive agents, where compounds bearing similar structural features have been synthesized and evaluated for their ability to manage high blood pressure (Bayomi et al., 1999).

Enzyme Inhibition

Certain derivatives have been synthesized and evaluated as potential inhibitors of enzymes, such as 15-lipoxygenase, indicating a role in designing enzyme inhibitors that could be used to treat diseases related to enzyme dysfunction (Asghari et al., 2016).

Future Directions

Given the wide range of biological activities of [1,2,4]triazolo[4,3-a]pyrimidines, this compound could be a potential candidate for further studies in medicinal chemistry . Its potential applications could include antibacterial, antifungal, antiviral, antiparasitic, and anticancer therapies .

properties

IUPAC Name

1-(7-ethyl-[1,2,4]triazolo[4,3-a]pyrimidin-5-yl)pyrrolidin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N6/c1-2-9-5-10(16-4-3-8(12)6-16)17-7-13-15-11(17)14-9/h5,7-8H,2-4,6,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFCHFWKZAPFUGO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC2=NN=CN2C(=C1)N3CCC(C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(7-Ethyl-[1,2,4]triazolo[4,3-a]pyrimidin-5-yl)pyrrolidin-3-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(7-Ethyl-[1,2,4]triazolo[4,3-a]pyrimidin-5-yl)pyrrolidin-3-amine
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1-(7-Ethyl-[1,2,4]triazolo[4,3-a]pyrimidin-5-yl)pyrrolidin-3-amine
Reactant of Route 3
1-(7-Ethyl-[1,2,4]triazolo[4,3-a]pyrimidin-5-yl)pyrrolidin-3-amine
Reactant of Route 4
1-(7-Ethyl-[1,2,4]triazolo[4,3-a]pyrimidin-5-yl)pyrrolidin-3-amine
Reactant of Route 5
1-(7-Ethyl-[1,2,4]triazolo[4,3-a]pyrimidin-5-yl)pyrrolidin-3-amine
Reactant of Route 6
1-(7-Ethyl-[1,2,4]triazolo[4,3-a]pyrimidin-5-yl)pyrrolidin-3-amine

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